An In-Depth Technical Guide to 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride
An In-Depth Technical Guide to 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride
This guide provides a comprehensive technical overview of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, a versatile building block in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and potential applications, grounded in scientific literature and established methodologies.
Introduction: A Versatile Scaffold in Drug Discovery
2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride is a heterocyclic compound featuring a phenyl group and a piperidine ring attached to an acetic acid moiety. This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system (CNS).[1] The presence of the piperidine ring, a common motif in many pharmaceuticals, coupled with the phenylacetic acid core, provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in drug discovery programs.[2] The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in various experimental and synthetic protocols.[1]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 107416-50-2 | [3] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [3] |
| Molecular Weight | 255.74 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥95.0% | [3] |
Structural Elucidation:
The chemical structure of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride is characterized by the covalent bonding of a phenyl group and a piperidin-1-yl group to the alpha-carbon of an acetic acid molecule. The hydrochloride salt is formed by the protonation of the tertiary amine in the piperidine ring.
Pharmacology and Mechanism of Action
While specific pharmacological data for 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride itself is limited in publicly available literature, its structural motifs are present in numerous compounds with significant biological activity, particularly those targeting the central nervous system. [1] Derivatives of piperidine are known to exhibit a wide range of pharmacological effects, including acting as analgesics, anti-inflammatory agents, and antipsychotics. [4]The phenylacetic acid moiety is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores suggests that 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride and its derivatives could be explored for a variety of therapeutic applications.
Research into structurally similar compounds, such as piperazine-containing acetic acid derivatives, has shown potent inhibition of the glycine transporter 1 (GlyT-1). [5]Inhibition of GlyT-1 elevates glycine levels in the brain, which can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, a strategy being investigated for the treatment of schizophrenia. [5]Given the structural similarities, it is plausible that 2-Phenyl-2-(piperidin-1-yl)acetic acid derivatives could also interact with neurotransmitter transporters or receptors in the CNS.
Analytical Methodologies
The robust analytical characterization of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride is crucial for quality control, stability testing, and regulatory compliance. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound and for quantifying its concentration in various matrices. A reverse-phase HPLC method is commonly used.
Exemplary HPLC Protocol:
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Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance (e.g., 210-260 nm).
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Injection Volume: 10-20 µL.
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Column Temperature: Ambient or controlled (e.g., 30 °C).
This self-validating system allows for the separation of the target compound from potential impurities, starting materials, and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the phenyl ring.
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Alpha-Proton: A signal corresponding to the proton attached to the alpha-carbon.
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Piperidine Protons: A series of signals in the aliphatic region corresponding to the methylene protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (often >10 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) for the carboxylic acid carbon.
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Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm).
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Alpha-Carbon: A signal for the carbon atom bonded to the phenyl, piperidine, and carboxyl groups.
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Piperidine Carbons: Signals in the aliphatic region corresponding to the carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further confirm its structure. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The expected molecular ion peak would correspond to the free base [M+H]⁺.
Applications in Research and Drug Development
The primary application of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride is as a key intermediate in the synthesis of more complex molecules for drug discovery. Its bifunctional nature (a secondary amine within the piperidine ring that is part of a tertiary amine, and a carboxylic acid) allows for a variety of chemical modifications.
Potential Synthetic Applications:
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Amide and Ester Formation: The carboxylic acid group can be readily converted into amides or esters, allowing for the introduction of a wide range of substituents to explore their impact on biological activity.
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Scaffold for Combinatorial Chemistry: The compound can serve as a central scaffold for the construction of chemical libraries, enabling the rapid synthesis and screening of numerous derivatives.
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Synthesis of CNS-active agents: Due to the prevalence of the piperidine moiety in CNS drugs, this compound is an attractive starting material for the development of novel therapeutics for neurological and psychiatric disorders. [1]For instance, derivatives of piperidine acetic acid have been investigated for their potential in treating thrombotic disorders.
Safety and Handling
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
A comprehensive review of the Safety Data Sheet (SDS) provided by the supplier is essential before handling this compound.
Conclusion
2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its unique structural features provide a robust scaffold for the synthesis of novel compounds, particularly those with potential activity in the central nervous system. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is essential for its effective utilization in drug discovery and development programs. Further research into the specific pharmacological and toxicological properties of this compound is warranted to fully explore its therapeutic potential.
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